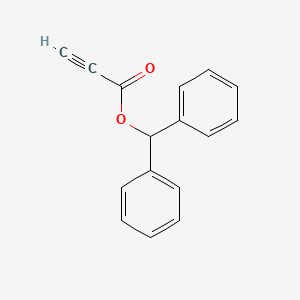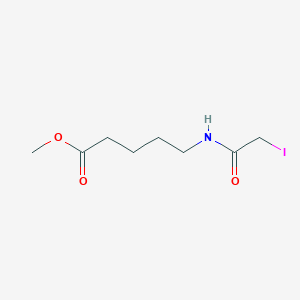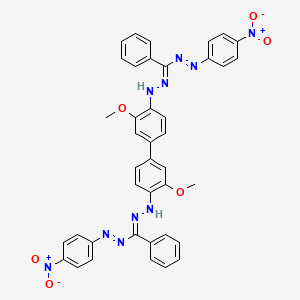
5,5'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-(4-nitrophenyl)-3-phenylformazan)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-(4-nitrophenyl)-3-phenylformazan) is a complex organic compound characterized by its biphenyl structure with dimethoxy and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-(4-nitrophenyl)-3-phenylformazan) typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides. The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
The nitrophenyl and phenylformazan groups are then attached through a series of substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF). The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitrophenyl groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Substitution: Halogenated biphenyl compounds.
科学的研究の応用
5,5’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-(4-nitrophenyl)-3-phenylformazan) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity. The biphenyl core and nitrophenyl groups contribute to its ability to interact with hydrophobic and aromatic regions of biomolecules. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
3,3’-Dimethoxy-1,1’-biphenyl: Lacks the nitrophenyl and phenylformazan groups, making it less complex.
4,4’-Dinitrobiphenyl: Contains nitro groups but lacks the methoxy and phenylformazan groups.
1,1’-Biphenyl-4,4’-diylbis(3-phenylformazan): Similar structure but without the methoxy groups.
Uniqueness
5,5’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-(4-nitrophenyl)-3-phenylformazan) is unique due to the combination of methoxy, nitrophenyl, and phenylformazan groups on the biphenyl core
特性
CAS番号 |
63469-14-7 |
|---|---|
分子式 |
C40H32N10O6 |
分子量 |
748.7 g/mol |
IUPAC名 |
N'-[2-methoxy-4-[3-methoxy-4-[(2E)-2-[[(4-nitrophenyl)diazenyl]-phenylmethylidene]hydrazinyl]phenyl]anilino]-N-(4-nitrophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C40H32N10O6/c1-55-37-25-29(13-23-35(37)43-47-39(27-9-5-3-6-10-27)45-41-31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)44-48-40(28-11-7-4-8-12-28)46-42-32-17-21-34(22-18-32)50(53)54/h3-26,43-44H,1-2H3/b45-41?,46-42?,47-39+,48-40+ |
InChIキー |
KEMIHQQODRIPRE-CNPLHLMXSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C(/N=NC3=CC=C(C=C3)[N+](=O)[O-])\C4=CC=CC=C4)OC)N/N=C(/N=NC5=CC=C(C=C5)[N+](=O)[O-])\C6=CC=CC=C6 |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C(C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC)NN=C(C5=CC=CC=C5)N=NC6=CC=C(C=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


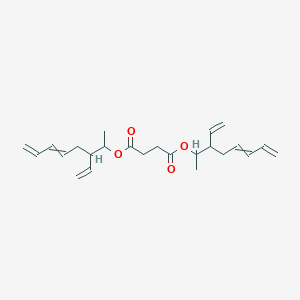
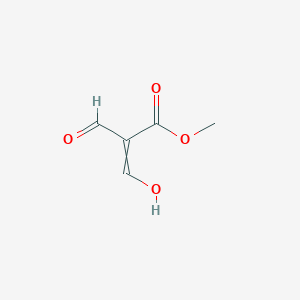
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
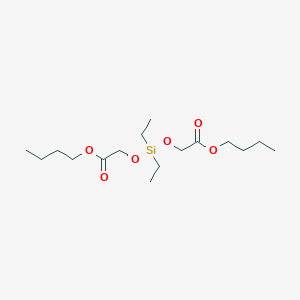
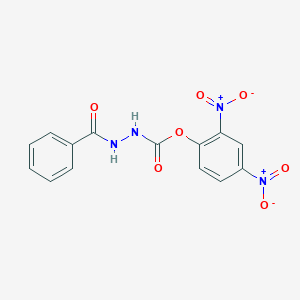
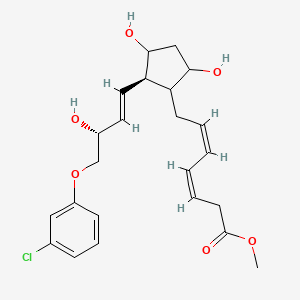
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
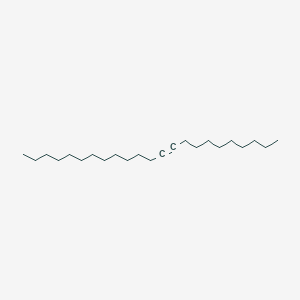

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
